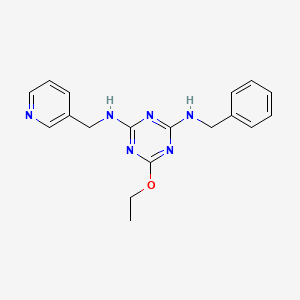![molecular formula C20H21N7O2 B5506394 N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , involves multiple steps including condensation, chlorination, and nucleophilic substitution reactions. A study on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share structural similarities, highlighted a rapid and green synthetic method yielding significant intermediate compounds with potential biological activity (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including crystal structure and DFT study, provides insights into their arrangement and electronic properties. For example, the crystal structure analysis and DFT study of a novel compound similar in structure confirmed the consistency between experimental and optimized structures, underlining the role of hydrogen bonds in the solid state packing of molecules (Zhou et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization and condensation, to yield compounds with potential biological activities. For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines demonstrated antianaphylactic activity, indicating the therapeutic potential of these compounds (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, aromatic polyamides and polyimides based on pyrimidine structures exhibit excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Yang & Lin, 1994).
Aplicaciones Científicas De Investigación
Imaging Agent for Parkinson's Disease
Research has demonstrated the synthesis of HG-10-102-01, a compound related to N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, for potential use as a PET imaging agent in Parkinson's disease. This compound shows promise for imaging LRRK2 enzyme activity, which is implicated in the pathogenesis of Parkinson's (Wang et al., 2017).
Antimicrobial Activity
A study on synthesized pyrimidine-triazole derivatives, which share a structural motif with N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, explored their antimicrobial activity. These derivatives have shown effectiveness against selected bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Chemical Synthesis and Medicinal Chemistry
Further research into similar compounds includes the development of novel synthesis methods and the exploration of their biological activities. For example, the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been investigated, showcasing the chemical versatility and potential pharmaceutical applications of this chemical scaffold (Abdalha et al., 2011).
Potential Anti-Inflammatory Agents
Research on the synthesis and evaluation of ibuprofen analogs, including N-hydroxy methyl derivative compounds similar to N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, has shown significant anti-inflammatory activity. This suggests the compound's framework could be beneficial in designing new anti-inflammatory medications (Rajasekaran et al., 1999).
Supramolecular Chemistry
A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which relate to the core structure of the compound , highlights its potential in the development of novel supramolecular assemblies. These assemblies have implications for the design of new materials and molecular devices (Orozco et al., 2008).
Propiedades
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-14-23-17(13-18(24-14)27-9-11-29-12-10-27)25-15-3-5-16(6-4-15)26-20(28)19-21-7-2-8-22-19/h2-8,13H,9-12H2,1H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPXMSPWJCXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)